molecular formula C21H21N3O5S2 B2389393 N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-24-2

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2389393
CAS RN: 866866-24-2
M. Wt: 459.54
InChI Key: HHUUNUDJQAMFOJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, commonly known as ETDPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ETDPA belongs to the class of thioacetamide derivatives and has been synthesized through various methods.

Scientific Research Applications

Anticonvulsant Potential and Molecular Docking

Research on derivatives closely related to N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown potential anticonvulsant properties. A study focused on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as possible anticonvulsants. These compounds, through molecular docking, demonstrated moderate anticonvulsant activity, with specific derivatives extending the latency period and reducing the duration of seizures in a rat model. This suggests a potential pathway for developing new anticonvulsant agents (Severina et al., 2020).

Chemoselective Acetylation in Drug Synthesis

Another research application involves the chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs. Utilizing immobilized lipase for the acetylation process, this method highlights the compound's role in streamlining the production of medically significant drugs, offering a kinetically controlled synthesis pathway that is beneficial for developing therapeutic agents (Magadum & Yadav, 2018).

Novel Anti-Inflammatory and Analgesic Agents

Further research has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 selectively, with certain derivatives showing high inhibitory activity and promising potential as new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Pharmacokinetics and Disposition in Clinical Trials

The thiouracil derivative PF-06282999, closely related to the compound of interest, has been explored for its pharmacokinetics and disposition in animals and humans. This compound, an irreversible inactivator of the myeloperoxidase enzyme, highlights the role of physicochemical properties in predicting human pharmacokinetics and elimination mechanisms. Such studies are crucial for advancing drug development and understanding the metabolic fate of new therapeutic agents (Dong et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-29-16-8-6-15(7-9-16)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUUNUDJQAMFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

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